molecular formula C13H10ClFS B7998121 (2-Chlorobenzyl)(3-fluorophenyl)sulfane

(2-Chlorobenzyl)(3-fluorophenyl)sulfane

Cat. No.: B7998121
M. Wt: 252.73 g/mol
InChI Key: IRHAVNOOMKPIQK-UHFFFAOYSA-N
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Description

(2-Chlorobenzyl)(3-fluorophenyl)sulfane is an organic compound that features a chlorinated benzene ring with a sulfanylmethyl group attached to a fluorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chlorobenzyl)(3-fluorophenyl)sulfane can be synthesized through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Nucleophilic Substitution:

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorobenzyl)(3-fluorophenyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium thiolate or primary amines are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or defluorinated derivatives.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

(2-Chlorobenzyl)(3-fluorophenyl)sulfane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorobenzyl)(3-fluorophenyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanylmethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

(2-Chlorobenzyl)(3-fluorophenyl)sulfane can be compared with other similar compounds, such as:

    1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene: Similar structure but with the fluorine atom in a different position.

    1-Bromo-2-[(3-fluorophenyl)sulfanylmethyl]benzene: Bromine atom instead of chlorine.

    1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene: Chlorine atom instead of fluorine.

Properties

IUPAC Name

1-chloro-2-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFS/c14-13-7-2-1-4-10(13)9-16-12-6-3-5-11(15)8-12/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHAVNOOMKPIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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